molecular formula C8H7ClN2O B12713270 (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde CAS No. 133661-91-3

(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde

Cat. No.: B12713270
CAS No.: 133661-91-3
M. Wt: 182.61 g/mol
InChI Key: FVPHAIQPSYMHFH-BJMVGYQFSA-N
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Description

(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is an organic compound with the molecular formula C8H7ClN2O It is known for its unique structure, which includes a chlorophenyl group attached to a methylenehydrazinecarboxaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-((2-Bromophenyl)methylene)hydrazinecarboxaldehyde
  • (E)-((2-Fluorophenyl)methylene)hydrazinecarboxaldehyde
  • (E)-((2-Iodophenyl)methylene)hydrazinecarboxaldehyde

Uniqueness

(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

133661-91-3

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]formamide

InChI

InChI=1S/C8H7ClN2O/c9-8-4-2-1-3-7(8)5-10-11-6-12/h1-6H,(H,11,12)/b10-5+

InChI Key

FVPHAIQPSYMHFH-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC=O)Cl

Origin of Product

United States

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